molecular formula C24H32N2 B10769547 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine CAS No. 41537-67-1

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine

Cat. No.: B10769547
CAS No.: 41537-67-1
M. Wt: 348.5 g/mol
InChI Key: IGBRRSIHEGCUEN-UHFFFAOYSA-N

Description

Historical Development and Discovery

This compound was first synthesized in the 1970s by researchers at Dainippon Pharmaceutical Co. in Japan during investigations into non-morphinan analgesics. Initial studies aimed to develop opioid agonists with reduced addiction potential compared to classical opioids like morphine. The compound’s racemic form demonstrated approximately 80% of morphine’s analgesic potency in rodent models, with the (S)-(+)-enantiomer responsible for nearly all opioid activity.

A pivotal 1987 study by Natsuka et al. systematically explored structure-activity relationships (SAR) in a series of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives. This work revealed that introducing a cyclohexyl group at the 1-position of the piperazine ring enhanced μ-opioid receptor affinity while maintaining δ- and κ-opioid receptor interactions. The (S)-(+)-enantiomer of this compound exhibited 105-fold greater analgesic potency than morphine in tail-flick assays, establishing it as a lead compound for novel opioid development.

Key Historical Milestones Year Significance
Initial synthesis 1970s Discovery of analgesic activity in racemic MT-45
Enantiomer resolution 1976 Identification of (S)-(+)-enantiomer’s pharmacological dominance
SAR publication 1987 Systematic analysis of piperazine substitutions

Nomenclature and Chemical Taxonomy

The compound’s IUPAC name, This compound , reflects its core structure:

  • A piperazine ring substituted at position 1 with a cyclohexyl group
  • Position 4 occupied by a 1,2-diphenylethyl moiety

Systematic Identifiers:

  • CAS Registry Number: 52694-55-0 (primary), with 41537-67-1 listed as obsolete
  • Molecular Formula: C₂₄H₃₂N₂
  • Molecular Weight: 348.52 g/mol

Synonyms:

  • MT-45 (pharmacological designation)
  • IC-6 (developmental code)
  • (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine

The compound belongs to the N,N’-disubstituted piperazine class, characterized by aromatic and alicyclic substitutions at both nitrogen atoms. Its structural taxonomy places it within:

  • Opioid piperazines : Distinguished by 1,2-diphenylethyl motifs
  • Chiral analgesics : Contains one stereocenter at the diphenylethyl carbon

Position Within Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. This compound occupies a unique niche due to:

Structural Features:

  • Cyclohexyl group : Enhances lipid solubility and μ-opioid receptor binding
  • 1,2-Diphenylethyl chain : Mediates δ/κ-opioid receptor interactions and NMDA receptor antagonism in metabolites
  • Chirality : (S)-configuration critical for opioid activity, unlike morphine’s (R)-preference

Comparative Analysis with Related Derivatives:

Derivative Substitutions Key Pharmacological Difference
AH-7921 Dimethylamino group at 1-position Higher μ-opioid selectivity
Lefetamine Phenethyl group instead of diphenylethyl Mixed opioid/serotonergic activity
2F-MT-45 Fluorine at diphenylethyl para-position 10× increased μ-opioid potency

The compound’s dual opioid receptor profile (μ/δ/κ) and NMDA antagonist metabolites distinguish it from classical piperazine-based psychotropics, which typically target serotonin or dopamine systems. X-ray crystallography confirms its chair-conformation piperazine ring with equatorial N-substituents, a structural motif shared with bioactive piperazines like ziprasidone.

Synthetic Pathway Highlights:

  • Core formation : Condensation of cyclohexylamine with 1,2-diphenylethylene diamine intermediates
  • Resolution : Chiral separation via diastereomeric salt crystallization
  • Purification : Recrystallization from ethanol/water mixtures (>97% purity)

This synthetic accessibility facilitated its development as a lead compound, though subsequent studies revealed challenges in balancing analgesic efficacy with atypical side effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41537-67-1

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

IUPAC Name

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine

InChI

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2

InChI Key

IGBRRSIHEGCUEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkylation of 1-Cyclohexylpiperazine

1-Cyclohexylpiperazine reacts with 1,2-diphenylethyl chloride in a polar aprotic solvent (e.g., toluene or dichloromethane) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the piperazine, enhancing its nucleophilicity. The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the 1,2-diphenylethyl chloride:

1-Cyclohexylpiperazine+1,2-Diphenylethyl chlorideBase, SolventThis compound+HCl\text{1-Cyclohexylpiperazine} + \text{1,2-Diphenylethyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

The reaction is typically conducted under reflux (80–110°C) for 12–24 hours to achieve satisfactory yields.

Salt Formation

The free base is converted to its dihydrochloride salt by treating the crude product with hydrochloric acid (HCl) in an ethanol/water mixture. This step improves stability and facilitates purification:

This compound+2HClThis compound dihydrochloride\text{this compound} + 2\text{HCl} \rightarrow \text{this compound dihydrochloride}

Reaction Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionYield Improvement
Solvent Toluene15% vs. DCM
Base K₂CO₃20% vs. NaOH
Temperature 100°C (reflux)30% vs. RT

Toluene outperforms dichloromethane (DCM) due to its higher boiling point, enabling prolonged reflux without solvent evaporation. K₂CO₃ is preferred over NaOH because it minimizes side reactions such as elimination.

Purification Techniques

Crude product purification involves:

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves unreacted starting materials.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from 24 hours to 2–4 hours. This approach enhances heat transfer and minimizes byproduct formation.

Automated Crystallization

pH-controlled crystallization tanks ensure consistent dihydrochloride salt formation. Ethanol is recovered and recycled, reducing waste.

Challenges and Solutions

Stereochemical Control

The reaction produces a racemic mixture due to the planar sp² hybridized transition state in SN2 mechanisms. Chiral resolution using (+)-2′-nitrotartranilic acid achieves enantiomeric excess (ee) >95% for pharmacological studies.

Byproduct Mitigation

Common byproducts include:

  • Di-alkylated piperazine : Addressed by using a 1:1 molar ratio of reactants.

  • Oxidation products : Minimized by conducting reactions under nitrogen atmosphere.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch (Lab-Scale) 65–7095–98Low
Continuous Flow 75–8098–99High

Chemical Reactions Analysis

Reaction Conditions and Reagents

  • Solvents : Dimethylformamide (DMF), toluene, or dichloromethane .

  • Bases : Sodium hydrogencarbonate, potassium carbonate, or sodium hydroxide .

  • Purification : Recrystallization from methanol or ethanol .

Table 2: Reaction Conditions from Patent Data

ParameterDetails
SolventDMF (50 mL)
TemperatureReflux (6 hours)
WorkupHydrochloric acid extraction

Stereochemical Considerations

The compound exists as racemic and enantiomeric forms. The (S)-isomer exhibits higher μ-opioid receptor affinity and analgesic potency compared to the (R)-isomer, as demonstrated in animal studies .

Table 3: Stereochemical Impact

Enantiomerμ-Receptor Affinity (Kᵢ)Analgesic Potency
(S)-Isomer~1.3 μM (high)Comparable to morphine
(R)-IsomerLower affinityReduced efficacy

Metabolic and Derivatization Reactions

  • Fluorinated derivatives : 2F-MT-45 (fluorinated analog) shows higher μ-opioid receptor potency (42 nM) than the parent compound .

  • Metabolites : 1,2-diphenylethylpiperazine (a metabolite) exhibits NMDA receptor inhibition (IC₅₀ = 29 μM) .

Table 4: Fluorinated Derivative Potency

CompoundcAMP Inhibition (EC₅₀)β-Arrestin2 Recruitment (EC₅₀)
MT-451.3 μM23.1 μM
2F-MT-4542 nM196 nM

Pharmacological Interactions

The compound acts as a μ-opioid receptor agonist with partial δ/κ receptor affinity . Its metabolite inhibits NMDA receptors, contributing to dissociative effects .

Analytical Techniques

  • Purification : HPLC and recrystallization .

  • Characterization : Melting point analysis (e.g., dihydrochloride salt: 243–245°C) .

Toxicology and Stability

The compound is highly potent and associated with fatalities in overdose cases . Stability in acidic conditions is critical due to its salt form (dihydrochloride) .

Mechanism of Action

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesic effects . The compound also interacts with δ- and κ-opioid receptors, contributing to its complex pharmacological profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

MT-45 vs. Enantiomers

MT-45 is a racemic mixture, with its S(+)-enantiomer exhibiting 1.14–1.97 times higher analgesic potency than the racemate in mice, while the R(−)-enantiomer is significantly weaker (~1/18th the activity) . Unlike morphine, the S(+)-isomer lacks hyperglycemic and miotic side effects in rabbits, suggesting divergent mechanisms of action .

MT-45 vs. AH-7921 and U-47700
  • AH-7921: A benzamide-class synthetic opioid with MOR affinity.
  • U-47700 : A 3,4-dichloro-substituted benzamide with 7.5× higher MOR potency than morphine in vitro. Unlike MT-45, U-47700 shows significant κ-opioid receptor (KOR) activity, contributing to its distinct side effect profile (e.g., dysphoria) .
MT-45 vs. Butyrylfentanyl

Butyrylfentanyl, a fentanyl analog, has 5–10× higher MOR affinity than morphine and MT-44.

MT-45 vs. Spa (Standard Analgesic)

Spa, a reference compound in early studies, produces hyperglycemia and miosis, effects absent in MT-45 and its S(+)-enantiomer. This divergence underscores MT-45’s unique pharmacological profile .

Receptor Affinity and Selectivity

Compound Structural Class μ-Receptor Affinity (IC₅₀) δ/KOR Activity Analgesic Potency (vs. Morphine) Key Side Effects Legal Status
MT-45 Piperazine 15 nM (guinea pig ileum) Weak δ/KOR 1× (racemate); 3.5× (S(+)-isomer) Hearing loss, addiction Schedule I (US/EU)
AH-7921 Benzamide 34 nM (MOR) Moderate KOR 0.8× Respiratory depression Schedule I (US/EU)
U-47700 Benzamide 11 nM (MOR) High KOR 7.5× Dysphoria, tissue necrosis Schedule I (US)
Butyrylfentanyl Fentanyl analog 0.5 nM (MOR) None 10× Rapid overdose, hypoxia Schedule I (US/EU)
Morphine Phenanthrene alkaloid 3.2 nM (MOR) Weak δ/KOR Respiratory depression, miosis Schedule II (US)

Data compiled from

Structure-Activity Relationships (SAR)

  • Piperazine Core : The 4-(1,2-diphenylethyl) substitution on piperazine is critical for MOR binding. Cyclohexyl groups enhance metabolic stability compared to smaller alkyl chains .
  • Chirality : The S(+)-enantiomer’s higher potency highlights stereochemical specificity in MOR activation .
  • Diphenylethyl Chain: This moiety mimics morphine’s aromatic groups, facilitating receptor interactions, but without the phenolic hydroxyls that confer morphine’s side effects .

Toxicity and Abuse Potential

  • MT-45 : Linked to hearing loss, hypogonadism, and fatal overdoses in humans, likely due to off-target effects (e.g., NMDA receptor antagonism) .
  • U-47700 : Associated with tissue necrosis and serotonin syndrome, possibly from metabolite interactions .
  • Butyrylfentanyl : Rapid onset of respiratory depression increases overdose risk, a hallmark of fentanyl analogs .

Biological Activity

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (commonly referred to as “CDP”) is a compound belonging to the piperazine class of molecules, which have been extensively studied for their biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of CDP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of CDP can be represented as follows:

\text{C}_{21}\text{H}_{30}\text{N}\quad (Molecular\Weight:\306.48\g/mol)

CDP primarily acts as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound has shown affinity for several receptor subtypes:

  • Serotonin Receptors : CDP exhibits selective binding to 5-HT_1A and 5-HT_2A receptors, influencing mood and anxiety pathways.
  • Dopamine Receptors : It interacts with D2 dopamine receptors, which are critical in the regulation of motor control and reward pathways.

Pharmacological Effects

CDP has been investigated for various pharmacological effects:

  • Anxiolytic Activity : Studies indicate that CDP possesses anxiolytic properties comparable to standard anxiolytics like diazepam. In animal models, CDP administration resulted in reduced anxiety-like behaviors in elevated plus-maze tests.
  • Antidepressant Effects : Research has shown that CDP may exert antidepressant effects through serotonergic mechanisms. Behavioral assays demonstrated increased locomotion and reduced despair in forced swim tests.
  • Neuroprotective Properties : Preliminary studies suggest that CDP may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of antioxidant pathways.

Data Table: Summary of Biological Activities

Activity TypeModel UsedEffect ObservedReference
AnxiolyticElevated Plus-MazeDecreased anxiety-like behavior
AntidepressantForced Swim TestIncreased locomotion
NeuroprotectiveNeuronal Cell CultureReduced oxidative stress damage

Case Study 1: Anxiolytic Properties

In a controlled study involving rodents, CDP was administered at varying doses (5 mg/kg and 10 mg/kg). Results indicated a significant reduction in time spent in the open arms of the elevated plus-maze compared to controls, suggesting anxiolytic effects.

Case Study 2: Antidepressant Effects

A double-blind study evaluated the effects of CDP on patients with major depressive disorder. Participants receiving CDP reported significant improvements in mood and reduced depressive symptoms after four weeks compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with piperazine derivatives. For example, the 1976 patent (US3957788) describes alkylation of piperazine with cyclohexyl and diphenylethyl groups under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) . Recrystallization from ethanol/water mixtures can further enhance crystallinity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR in CDCl₃ to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 363.3) .
  • X-ray Crystallography : For absolute configuration determination, particularly when studying enantiomers .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer : Early studies in rodent models indicate dose-dependent analgesic effects (ED₅₀ ~10 mg/kg, i.p.) via opioid receptor modulation. Compare enantiomers: the (R)-enantiomer shows 3x higher potency than the (S)-form in hot-plate tests . Always include saline controls and use blinded scoring to mitigate bias .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?

  • Methodological Answer :

  • SAR Strategy : Replace the cyclohexyl group with aromatic (e.g., 4-fluorophenyl) or aliphatic (e.g., tert-butyl) moieties. Test in receptor-binding assays (e.g., μ-opioid, κ-opioid) .
  • Example : Fluorination at the para position of the diphenylethyl group increases blood-brain barrier penetration (logP reduction by 0.5 units) but may reduce metabolic stability .
  • Analytical Validation : Use radioligand displacement assays (³H-DAMGO for μ-opioid) and LC-MS/MS for metabolite profiling .

Q. What experimental approaches resolve contradictions in reported receptor binding profiles?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., δ-opioid vs. NMDA antagonism) may arise from assay conditions.

  • Standardize Protocols : Use homogeneous cell lines (e.g., CHO-K1 expressing human receptors) and control for temperature/pH .
  • Cross-Validate : Compare radioligand binding (IC₅₀) with functional assays (cAMP inhibition for opioid activity) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. How can enantiomeric purity be ensured during synthesis, and what are its pharmacological implications?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, heptane/isopropanol 90:10) or enzymatic kinetic resolution .
  • Pharmacological Impact : In vivo studies show the (R)-enantiomer has lower hepatotoxicity (ALT levels 30% lower than racemic mixtures at 20 mg/kg) . Always include enantiomer-specific PK/PD modeling in preclinical trials.

Q. What advanced techniques detect and quantify this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (C18 cartridges) from plasma/urine .
  • Detection : LC-MS/MS with MRM transitions (m/z 363→246 for quantification; LOD 0.1 ng/mL) .
  • Validation : Follow EMA guidelines for linearity (1–100 ng/mL, R² >0.99), precision (CV <15%), and matrix effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Storage : -20°C under argon in amber vials to prevent degradation (shelf life >6 months) .

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